2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide
Overview
Description
2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.
Acetamide Formation: The intermediate is then reacted with an acetamide derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological systems and potential therapeutic applications.
Industrial Applications: The compound is investigated for its use in various industrial processes, including as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 1-[2-(2-fluorophenoxy)ethyl]-4-[(4-methylphenyl)sulfonyl]piperazin-1-ium
Uniqueness
2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide is unique due to its specific structural features, such as the presence of both fluorophenoxy and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-3-5-14(6-4-12)13(2)19-17(20)11-21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMAIQKXCDJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.